(4-Chlorophenyl)[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-CHLOROPHENYL)[5-HYDROXY-4-(MORPHOLINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE is a complex organic compound that features a benzofuran core, a morpholine moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROPHENYL)[5-HYDROXY-4-(MORPHOLINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the morpholine and chlorophenyl groups through a series of substitution and coupling reactions. Key reagents often include halogenated precursors, morpholine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(4-CHLOROPHENYL)[5-HYDROXY-4-(MORPHOLINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the benzofuran core.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while substitution reactions can introduce various functional groups to the benzofuran core.
Scientific Research Applications
Chemistry
In chemistry, (4-CHLOROPHENYL)[5-HYDROXY-4-(MORPHOLINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development and biomedical research.
Industry
In the industrial sector, (4-CHLOROPHENYL)[5-HYDROXY-4-(MORPHOLINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)[5-HYDROXY-4-(MORPHOLINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-CHLOROPHENYL)[5-HYDROXY-4-(MORPHOLINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE include other benzofuran derivatives and morpholine-containing compounds. Examples include:
- (4-Chlorophenyl)(4-hydroxyphenyl)methanone
- (4-Methoxyphenyl)(4-hydroxyphenyl)methanone
Uniqueness
What sets (4-CHLOROPHENYL)[5-HYDROXY-4-(MORPHOLINOMETHYL)-1-BENZOFURAN-3-YL]METHANONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H18ClNO4 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C20H18ClNO4/c21-14-3-1-13(2-4-14)20(24)16-12-26-18-6-5-17(23)15(19(16)18)11-22-7-9-25-10-8-22/h1-6,12,23H,7-11H2 |
InChI Key |
AZTJMOHRJNVRGH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.